
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
描述
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C(7)H({10})N(_2)O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its structural features, which include three methyl groups and an aldehyde functional group attached to the imidazole ring. These structural elements contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the alkylation of imidazole derivatives followed by formylation. Here is a general synthetic route:
Alkylation of Imidazole: Imidazole is first alkylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl groups at the 1, 4, and 5 positions of the imidazole ring.
Formylation: The alkylated imidazole is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl(_3)). This introduces the aldehyde group at the 2-position of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: 1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid.
Reduction: 1,4,5-Trimethyl-1H-imidazole-2-methanol.
Substitution: Products vary based on the substituents introduced.
科学研究应用
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imidazole derivatives.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole ring and aldehyde group. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
1-Methylimidazole: Lacks the additional methyl groups and aldehyde group, making it less reactive in certain contexts.
2-Methylimidazole: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
4,5-Dimethylimidazole: Lacks the aldehyde group, which limits its use in certain synthetic applications.
Uniqueness
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde group on the imidazole ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
1,4,5-trimethylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPPLWUJHUAFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595114 | |
| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185910-12-7 | |
| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


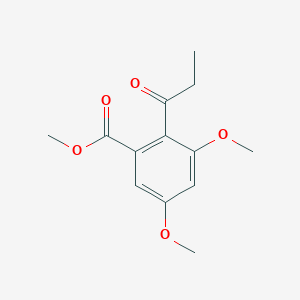
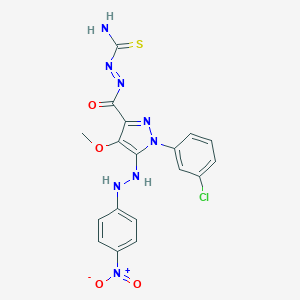
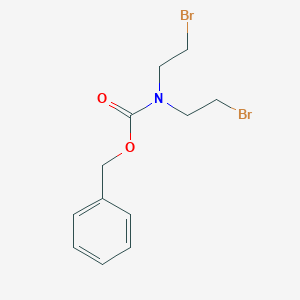
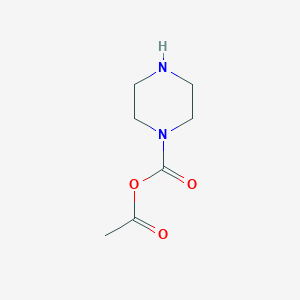


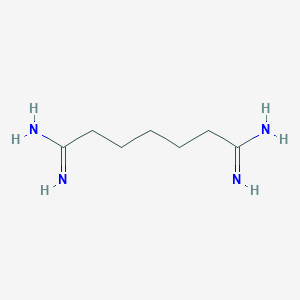
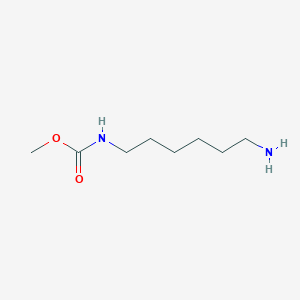
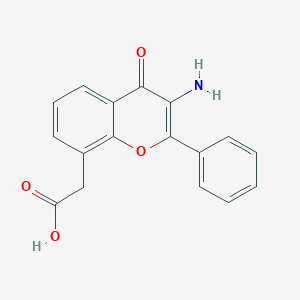
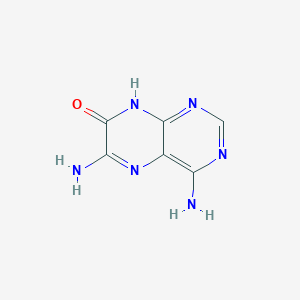
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

![2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B70194.png)
